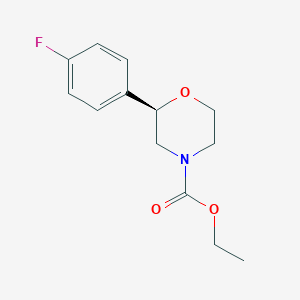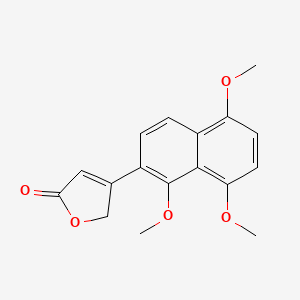![molecular formula C13H25NO5 B12633802 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal CAS No. 921935-24-2](/img/structure/B12633802.png)
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal is a complex organic compound with a unique structure that includes a nitro group, an aldehyde group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the nitropropan-2-yl intermediate, followed by the introduction of the aldehyde group and the methoxy groups. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction product (an amine) could be explored for its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]hexanal: Similar structure but with a shorter carbon chain.
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]decanal: Similar structure but with a longer carbon chain.
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]benzaldehyde: Similar structure but with an aromatic ring.
Uniqueness
What sets (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal apart from similar compounds is its specific combination of functional groups and carbon chain length
Properties
CAS No. |
921935-24-2 |
|---|---|
Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal |
InChI |
InChI=1S/C13H25NO5/c1-4-5-6-7-8-11(10-15)12(9-14(16)17)13(18-2)19-3/h10-13H,4-9H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
CXQLWHWYBVQWRB-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
Canonical SMILES |
CCCCCCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)




![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)
![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)



![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)


![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)
